Hydroxylamine

Descripción

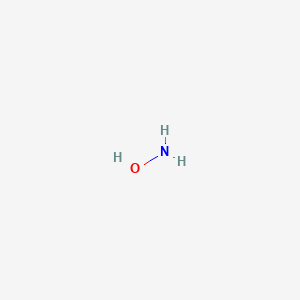

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO/c1-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXURJPOCDRRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO, Array, NH2OH | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroxylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041043 | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES. | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3 | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless cyrstals, Large white flakes or white needles | |

CAS No. |

7803-49-8, 13408-29-2, 7803-49-08 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FP81O2L9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91.49 °F (USCG, 1999), 33 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

hydroxylamine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Hydroxylamine (B1172632) for Researchers and Drug Development Professionals.

Abstract

This compound (NH₂OH) is a reactive and versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. Its unique combination of nucleophilic and reducing properties makes it a valuable reagent for the formation of various functional groups, including oximes, hydroxamic acids, and nitrones. This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on its practical applications for researchers, scientists, and drug development professionals. It includes a summary of its quantitative data, detailed experimental protocols for key reactions, and visual diagrams of its reactivity and experimental workflows.

Core Chemical Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water and polar organic solvents. It is most commonly handled as an aqueous solution or as its hydrochloride salt (NH₃OHCl) due to the instability and explosive nature of the pure compound.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for understanding its behavior in different chemical environments and for designing experiments.

| Property | Value | Reference |

| Molecular Formula | NH₂OH | |

| Molar Mass | 33.03 g/mol | |

| Melting Point | 33 °C (decomposes) | |

| Boiling Point | 58 °C (decomposes) | |

| pKa (of NH₃OH⁺) | 5.96 | |

| pKb | 8.04 | |

| Bond Length (N-O) | 1.453 Å | |

| Bond Length (N-H) | 1.015 Å | |

| Bond Length (O-H) | 0.962 Å | |

| Bond Angle (H-N-O) | 103.1° | |

| Bond Angle (H-O-N) | 103.1° | |

| Dipole Moment | 0.59 D |

Stability and Handling

Anhydrous this compound is a hazardous substance that can decompose explosively, especially in the presence of impurities or upon heating. Its decomposition can produce a mixture of gases, including ammonia, nitrogen, and water vapor. For this reason, it is typically supplied and used as a 50% aqueous solution or as its more stable hydrochloride or sulfate (B86663) salts. When using this compound, it is crucial to work in a well-ventilated area and to avoid heating concentrated solutions.

Reactivity of this compound

This compound's reactivity is characterized by the nucleophilicity of the nitrogen atom and the reducing potential of the molecule. It participates in a wide range of chemical transformations, making it a valuable tool in organic synthesis.

Nucleophilic Reactivity

The nitrogen atom in this compound is a potent nucleophile due to the alpha effect, where the adjacent electronegative oxygen atom enhances its nucleophilicity. This property is central to its reactions with electrophilic carbonyl compounds.

This compound reacts with aldehydes and ketones to form oximes. This reaction is pH-dependent and typically proceeds via a tetrahedral intermediate. The general mechanism is illustrated below.

Caption: General mechanism of oxime formation from an aldehyde or ketone and this compound.

This compound and its derivatives react with carboxylic acids, esters, and acid chlorides to yield hydroxamic acids. This functionality is a key structural motif in many biologically active molecules, including a number of approved drugs.

Reducing Agent

This compound can act as a reducing agent, becoming oxidized in the process. It is capable of reducing various metal ions, which has applications in both organic and inorganic chemistry. For example, it can reduce Cu²⁺ to Cu⁺ and Fe³⁺ to Fe²⁺.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable building block in medicinal chemistry and drug development.

-

Oxime and Hydroxamic Acid Moieties in Drugs: Oximes serve as important functional groups in various drug candidates and are used as intermediates in the synthesis of more complex molecules. Hydroxamic acids are potent metal chelators and are found in a class of drugs known as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.

-

Bioconjugation: The reaction of this compound with carbonyl groups is utilized in bioconjugation chemistry to link molecules to proteins or other biomolecules that have been modified to contain an aldehyde or ketone handle.

Experimental Protocols

The following sections provide generalized experimental protocols for common reactions involving this compound. Researchers should adapt these procedures to their specific substrates and scales.

General Procedure for Oxime Formation

This protocol describes a typical method for the synthesis of an oxime from a ketone.

Caption: Experimental workflow for a typical oxime synthesis.

Methodology:

-

Dissolution: Dissolve the aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

-

Reagent Preparation: In a separate flask, prepare a solution of this compound hydrochloride and a base (e.g., sodium acetate, pyridine, or sodium hydroxide) in water or a water/alcohol mixture. The base is required to liberate free this compound from its salt.

-

Reaction: Add the this compound solution to the carbonyl compound solution. The reaction is typically stirred at room temperature but may require gentle heating for less reactive substrates.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is often poured into cold water to precipitate the oxime product.

-

Isolation and Purification: The solid oxime is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

General Procedure for Hydroxamic Acid Formation from an Ester

This protocol outlines a common method for synthesizing a hydroxamic acid from an ester.

Methodology:

-

Reagent Preparation: Prepare a solution of this compound hydrochloride and a strong base, such as potassium hydroxide (B78521) or sodium methoxide, in methanol. This mixture generates free this compound in situ.

-

Reaction: Add the ester to the freshly prepared this compound solution. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

-

Work-up: The reaction mixture is acidified with an acid (e.g., HCl) to precipitate the hydroxamic acid.

-

Isolation and Purification: The product is collected by filtration, washed with cold water, and can be purified by recrystallization.

Signaling Pathways and Logical Relationships

The application of this compound chemistry extends to the study of biological systems. For instance, oxime ligation is a bioorthogonal reaction used for chemical biology applications.

Caption: Logical workflow of bioorthogonal oxime ligation for protein labeling.

This diagram illustrates how a protein of interest, genetically engineered to contain a carbonyl group, can be specifically labeled within a complex biological environment by a this compound-functionalized probe molecule. This powerful technique allows for the visualization and study of proteins in their native context.

Conclusion

This compound is a reagent of significant importance in chemical research and drug development. Its distinct nucleophilic and reducing properties enable a wide array of chemical transformations, most notably the formation of oximes and hydroxamic acids. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists working with this versatile compound.

The Pivotal Role of Hydroxylamine in Biological Nitrification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylamine (B1172632) (NH₂OH) is a critical, yet often transient, intermediate in the biological nitrification process, a key component of the global nitrogen cycle. This technical guide provides an in-depth exploration of the multifaceted role of this compound, from its enzymatic production and consumption to its influence on microbial community dynamics and its implications for environmental biotechnology and potential drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biochemical pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.

Introduction

Biological nitrification, the microbial oxidation of ammonia (B1221849) (NH₃) to nitrate (B79036) (NO₃⁻), is a two-step process traditionally attributed to two distinct groups of microorganisms: ammonia-oxidizing bacteria (AOB) and archaea (AOA), and nitrite-oxidizing bacteria (NOB). This compound is the central, obligate intermediate in the first step, the oxidation of ammonia to nitrite (B80452) (NO₂⁻)[1][2]. The enzymes responsible for its turnover, ammonia monooxygenase (AMO) and this compound oxidoreductase (HAO), are cornerstones of ammonia oxidizer metabolism[1][3].

Recent discoveries have further illuminated the complexity of this pathway, revealing nitric oxide (NO) as another obligate intermediate downstream of this compound[4]. Understanding the intricate biochemistry of this compound is not only fundamental to environmental science and microbial ecology but also holds potential for applications in wastewater treatment, agriculture, and as a target for novel antimicrobial strategies. This guide aims to provide a detailed technical overview of the current knowledge surrounding this compound's role in biological nitrification.

The Core Biochemistry of this compound in Nitrification

The transformation of ammonia to nitrite via this compound is a finely tuned enzymatic cascade.

2.1. Production of this compound by Ammonia Monooxygenase (AMO)

The initial oxidation of ammonia to this compound is catalyzed by AMO, a membrane-bound enzyme[1]. This reaction is a monooxygenation, incorporating one atom of molecular oxygen into the ammonia molecule.

Reaction: NH₃ + O₂ + 2H⁺ + 2e⁻ → NH₂OH + H₂O[5]

The electrons required for this reaction are supplied by the subsequent oxidation of this compound, creating a tightly coupled enzymatic loop[3].

2.2. Oxidation of this compound by this compound Oxidoreductase (HAO)

This compound is a highly reactive and potentially toxic molecule, and its rapid oxidation is crucial for the cell. This is carried out by the periplasmic enzyme, this compound oxidoreductase (HAO)[1]. For many years, it was believed that HAO directly oxidized this compound to nitrite.

Traditional View: NH₂OH + H₂O → NO₂⁻ + 5H⁺ + 4e⁻[5]

However, more recent evidence strongly suggests that HAO catalyzes a three-electron oxidation of this compound to nitric oxide (NO)[4].

Current Understanding: NH₂OH → NO + 3H⁺ + 3e⁻[6]

A yet-to-be-fully-characterized enzyme is then responsible for the final oxidation of NO to nitrite.

Biochemical Pathway of Aerobic Ammonia Oxidation

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in this compound metabolism during nitrification.

Table 1: Kinetic Parameters of this compound Oxidoreductase (HAO)

| Organism/System | Substrate | Kₘ (μM) | Vₘₐₓ (μmol·min⁻¹·mg protein⁻¹) | Conditions | Reference |

| Anaerobic ammonium-oxidizing enrichment | This compound | 26 | 21 | Phenazine methosulfate and methylthiazolyltetrazolium bromide as electron acceptors | [7] |

| Anaerobic ammonium-oxidizing enrichment | Hydrazine | 18 | 1.1 | Phenazine methosulfate and methylthiazolyltetrazolium bromide as electron acceptors | [7] |

| Alcaligenes faecalis NR | This compound | - | 0.092 | K₃Fe(CN)₆ as electron acceptor, pH 8.0, 30°C | [8] |

Table 2: Inhibition Kinetics of this compound

| Process | Organism/System | Inhibition Type | Inhibition Constant (Kᵢ) | Conditions | Reference |

| Nitrite Oxidation | Nitrifying sludge | Noncompetitive | 3.233 mmol N/L | - | [9][10] |

| This compound Oxidation | Nitrifying sludge | Self-inhibition | 1.775 mmol N/L | - | [9][10] |

Table 3: Cellular Concentrations and Production Rates

| Parameter | Organism | Value | Conditions | Reference |

| Intracellular NH₂OH | Nitrosomonas europaea | Transient accumulation | Exponential growth phase at 0.5, 1.5, and 3.0 mg O₂/L | [11] |

| NO production from NH₃ oxidation | Nitrosomonas europaea | 3.15% - 6.23% of NO₂⁻ production | O₂-replete conditions | [12] |

| NO production from NH₃ oxidation | Nitrosomonas europaea | Up to 40% of NO₂⁻ production | O₂-limited conditions, high substrate | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's role in nitrification.

4.1. Protocol for Ammonia Monooxygenase (AMO) Activity Assay (Activity-Based Protein Profiling)

This protocol is adapted from the activity-based protein profiling (ABPP) method using 1,7-octadiyne (B1345467) (17OD) as a probe for AMO in Nitrosomonas europaea[13][14].

-

Cell Culture and Preparation:

-

Cultivate Nitrosomonas europaea in a suitable autotrophic medium.

-

Harvest cells in the late logarithmic phase by centrifugation.

-

Wash the cell pellet three times with a phosphate (B84403) buffer (pH 7.5).

-

Resuspend the cells in the same buffer to a desired cell density.

-

-

Mechanism-Based Inactivation with 17OD:

-

Incubate the cell suspension with a specific concentration of 17OD (e.g., 10 µM) for a defined period (e.g., 30 minutes) at 30°C with shaking. This allows the active AMO to react with the probe, leading to covalent modification.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:

-

After incubation, wash the cells to remove excess 17OD.

-

Resuspend the cells in a reaction mixture containing a fluorescent azide (B81097) reporter molecule (e.g., Alexa Fluor 647 azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

-

Incubate the reaction mixture in the dark to allow the click reaction to proceed, which attaches the fluorescent tag to the 17OD-modified AMO.

-

-

Analysis:

-

Wash the cells to remove unreacted fluorescent azide.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled AMO protein using an appropriate infrared scanner. The intensity of the fluorescent band corresponding to the molecular weight of the AMO subunit (AmoA, ~28 kDa) is indicative of the amount of active AMO.

-

4.2. Protocol for this compound Oxidoreductase (HAO) Activity Assay (Spectrophotometric)

This protocol is a general method for measuring HAO activity by monitoring the reduction of an artificial electron acceptor.

-

Enzyme Preparation:

-

Prepare a cell-free extract from a culture of ammonia-oxidizing bacteria.

-

If desired, purify HAO from the cell-free extract using chromatographic techniques such as anion-exchange and size-exclusion chromatography[8].

-

-

Assay Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add an artificial electron acceptor, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or cytochrome c.

-

Add the enzyme preparation (cell-free extract or purified HAO).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a known concentration of this compound hydrochloride.

-

Immediately monitor the change in absorbance at a wavelength specific to the chosen electron acceptor (e.g., 420 nm for the reduction of K₃Fe(CN)₆).

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor. One unit of activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the electron acceptor per minute under the specified conditions.

-

4.3. Protocol for ¹⁵N Stable Isotope Tracing of this compound Metabolism

This protocol provides a framework for tracing the fate of this compound in nitrifying cultures using ¹⁵N-labeled substrates[10][15][16].

-

Culture Incubation:

-

Establish active cultures of nitrifying microorganisms.

-

Introduce a ¹⁵N-labeled substrate, such as ¹⁵NH₄Cl or ¹⁵NH₂OH, into the culture medium.

-

-

Time-Course Sampling:

-

Collect samples from the culture at various time points.

-

Separate the biomass from the supernatant by centrifugation or filtration.

-

-

Analysis of Nitrogen Compounds:

-

Analyze the concentrations of ammonium (B1175870), nitrite, and nitrate in the supernatant using standard colorimetric methods.

-

For isotopic analysis, prepare the nitrogen species for mass spectrometry. This may involve chemical conversion of the target compound. For example, this compound can be oxidized to nitrite, which is then converted to an azo dye for analysis[16].

-

-

Mass Spectrometry:

-

Determine the ¹⁵N enrichment in the various nitrogen pools (biomass, ammonium, nitrite, nitrate, and potentially gaseous products like N₂O) using an isotope ratio mass spectrometer (IRMS) or a method like MALDI-TOF MS after derivatization[16].

-

-

Data Interpretation:

-

Calculate the rates of production and consumption of the different nitrogen species.

-

The incorporation of ¹⁵N from the labeled substrate into other nitrogen compounds provides direct evidence of the metabolic pathways and their fluxes.

-

Experimental Workflow for this compound Inhibition Study

Regulatory and Signaling Aspects

The expression of the key enzymes involved in this compound metabolism, AMO and HAO, is tightly regulated in response to substrate availability. The genes encoding these enzymes, amo and hao, are induced in the presence of ammonium[14]. While a detailed signaling cascade remains to be fully elucidated, it is clear that the presence of the primary substrate for nitrification triggers the upregulation of the enzymatic machinery required for its oxidation.

This compound itself can also influence gene expression. In some nitrifying biofilms, the addition of this compound has been shown to alter the growth patterns of Nitrosomonas species[15]. Furthermore, this compound can exert a toxic effect, particularly on nitrite-oxidizing bacteria, which can lead to the accumulation of nitrite[17]. This inhibitory effect is a key principle behind strategies for achieving partial nitrification in wastewater treatment, a process that is beneficial for subsequent anaerobic ammonium oxidation (anammox). The toxicity of this compound may be direct or indirect, potentially through the generation of reactive nitrogen species like nitric oxide.

Conclusion

This compound stands as a linchpin in the process of biological nitrification. Its rapid enzymatic turnover is essential for the energy metabolism of ammonia-oxidizing microorganisms. The recent paradigm shift in understanding its oxidation product to be nitric oxide rather than nitrite opens new avenues of research into the final steps of this critical biogeochemical pathway. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to further investigate the intricate role of this compound. A deeper understanding of its biochemistry, regulation, and interactions within microbial communities will undoubtedly contribute to advancements in environmental management, sustainable agriculture, and potentially the development of novel therapeutic agents.

References

- 1. Molecular biology and biochemistry of ammonia oxidation by Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as an intermediate in ammonia oxidation by globally abundant marine archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A Bioluminescence Assay Using Nitrosomonas europaea for Rapid and Sensitive Detection of Nitrification Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and product distribution analysis of NO* reductase activity in Nitrosomonas europaea this compound oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loss of Ammonia Monooxygenase Activity in Nitrosomonas europaea upon Exposure to Nitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction with cyanide of this compound oxidoreductase of Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The kinetics for ammonium and nitrite oxidation under the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strategies of Nitrosomonas europaea 19718 to counter low dissolved oxygen and high nitrite concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tang.eas.gatech.edu [tang.eas.gatech.edu]

- 13. Activity-Based Protein Profiling of Ammonia Monooxygenase in Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-Based Protein Profiling of Ammonia Monooxygenase in Nitrosomonas europaea (Journal Article) | OSTI.GOV [osti.gov]

- 15. The effect of this compound on the activity and aggregate structure of autotrophic nitrifying bioreactor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of 15N/14N of Ammonium, Nitrite, Nitrate, this compound, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | this compound Contributes More to Abiotic N2O Production in Soils Than Nitrite [frontiersin.org]

Hydroxylamine: A Versatile and Indispensable Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxylamine (B1172632) (NH₂OH) and its derivatives have emerged as fundamental reagents in the synthetic chemist's toolkit, offering a versatile platform for the construction of a wide array of nitrogen-containing compounds.[1] Its unique bifunctional nature, possessing both a nucleophilic nitrogen and an oxygen atom, allows for a diverse range of transformations, from the formation of simple oximes to the intricate assembly of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on key transformations, experimental methodologies, and its role in the development of pharmaceuticals and agrochemicals.

Core Reactivity and Key Transformations

This compound's utility as a synthetic building block stems from its rich and varied reactivity. The following sections detail some of the most important transformations involving this versatile reagent.

Synthesis of Oximes

The reaction of this compound with aldehydes and ketones to form oximes is one of the most fundamental and widely utilized transformations in organic chemistry.[2] Oximes are not only crucial for the protection, purification, and characterization of carbonyl compounds, but they also serve as versatile intermediates for the synthesis of other functional groups and heterocycles.[3][4]

The formation of oximes proceeds through the nucleophilic attack of the this compound nitrogen on the carbonyl carbon, followed by dehydration.[2]

Table 1: Synthesis of Oximes from Carbonyl Compounds

| Entry | Carbonyl Compound | Reagents and Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | NH₂OH·HCl, Bi₂O₃, grinding, 1.5 min | 98 | [3] |

| 2 | 4-Chlorobenzaldehyde | NH₂OH·HCl, Bi₂O₃, grinding, 1.5 min | 96 | [3] |

| 3 | 4-Nitrobenzaldehyde | NH₂OH·HCl, Bi₂O₃, grinding, 2 min | 97 | [3] |

| 4 | Acetophenone | NH₂OH·HCl, Bi₂O₃, grinding, 10 min | 92 | [3] |

| 5 | Cyclohexanone | NH₂OH·HCl, Bi₂O₃, grinding, 5.5 min | 95 | [3] |

| 6 | Benzaldehyde | NH₂OH·HCl, Oxalic Acid, CH₃CN, reflux, 60 min | 95 | [5] |

| 7 | Acetophenone | NH₂OH·HCl, Oxalic Acid, CH₃CN, reflux, 90 min | 95 | [5] |

Experimental Protocol: General Procedure for the Synthesis of Oximes using Grindstone Chemistry [3]

A mixture of the aldehyde or ketone (1 mmol), this compound hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol) is ground in a mortar with a pestle for the specified time (monitored by TLC). Upon completion, ethyl acetate (B1210297) (2 x 10 mL) is added to the reaction mixture, and the catalyst is filtered off. The filtrate is concentrated, and water is added to precipitate the product. The solid oxime is then filtered and dried under vacuum.

Figure 1: General workflow for the synthesis of oximes.

Synthesis of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are prevalent scaffolds in many biologically active molecules and natural products.[6] A common and efficient method for their synthesis involves the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents.[7]

The reaction proceeds via initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration.[7]

Table 2: Synthesis of Substituted Isoxazoles

| Entry | Substrates | Reagents and Conditions | Yield (%) | Reference |

| 1 | 1,3-Diphenyl-1,3-propanedione, NH₂OH·HCl | KOH, Ethanol (B145695), reflux, 12 h | 85-95 (for various derivatives) | [8] |

| 2 | 1,3-Dialkyne, NH₂OH | DMSO, mild conditions | Satisfactory to excellent | [9] |

| 3 | Chalcone (B49325), NH₂OH·HCl | 40% KOH, Ethanol, reflux, 12 h | Not specified | [8] |

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones [8]

A mixture of the chalcone (10 mmol) and this compound hydrochloride (15 mmol) in ethanol (30 mL) is refluxed for 12 hours in the presence of 40% aqueous potassium hydroxide (B78521) (5 mL). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, poured into crushed ice, and extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried and concentrated to afford the isoxazole (B147169) product.

Figure 2: Synthesis of isoxazoles from 1,3-dicarbonyls.

Synthesis of Nitrones and their Cycloaddition Reactions

Nitrones are 1,3-dipoles that are highly valuable in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazolidines.[10][11] They are typically prepared by the condensation of N-substituted hydroxylamines with aldehydes or ketones, or by the oxidation of N,N-disubstituted hydroxylamines.[10][11][12]

Table 3: Synthesis of Nitrones

| Entry | Substrates | Reagents and Conditions | Yield (%) | Reference |

| 1 | N,N-disubstituted this compound | N-t-butylbenzenesulfinimidoyl chloride, DBU, CH₂Cl₂, -78 °C | High | [13] |

| 2 | Ketone, N-substituted this compound | t-BuOH, 110 °C | Modest to excellent | [12] |

| 3 | Secondary amine | Oxone, biphasic basic medium | Good | [12] |

The resulting nitrones can then undergo cycloaddition with alkenes to afford isoxazolidines, which are precursors to valuable 1,3-aminoalcohols.[14]

Experimental Protocol: One-pot Synthesis of Isoxazolidines via Nitrone Cycloaddition [13]

To a solution of the N,N-disubstituted this compound (1 mmol) and an alkene (5 mmol) in toluene, N-t-butylbenzenesulfinimidoyl chloride (1.2 mmol) and DBU (1.5 mmol) are added at -45 °C. The reaction mixture is then refluxed. After completion, the mixture is worked up to isolate the isoxazolidine (B1194047) product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Oxidation, Reduction, Reactivity | Britannica [britannica.com]

- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitrone - Wikipedia [en.wikipedia.org]

- 11. chimia.ch [chimia.ch]

- 12. Nitrone synthesis by CN-Coupling [organic-chemistry.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]

A Technical Guide to the Discovery and Synthesis of Hydroxylamine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and the historical evolution of hydroxylamine (B1172632) synthesis. It details the pivotal methods that have shaped its production, from early laboratory preparations to large-scale industrial processes. The document includes detailed experimental protocols for key synthesis routes, a comparative analysis of their efficiencies, and visualizations of the core chemical pathways.

The Initial Discovery of this compound

This compound (NH₂OH) was first prepared in the form of its hydrochloride salt in 1865 by the German chemist Wilhelm Clemens Lossen.[1][2][3] He achieved this by the reduction of ethyl nitrate (B79036) using tin and hydrochloric acid.[1][2] The pure, crystalline form of this compound was not isolated until 1891, a feat accomplished by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1][3][4]

Lossen's Experimental Protocol

Lossen's pioneering synthesis involved the reaction of ethyl nitrate in the presence of tin and hydrochloric acid.[1][5] While the exact quantitative details of the original experiment are not extensively documented in modern sources, the fundamental reaction involved the reduction of the nitrate group.

-

Reactants: Ethyl nitrate, Tin (granulated), Hydrochloric acid.

-

Fundamental Reaction: The reaction is a reduction of the nitrate ester. The tin metal acts as the reducing agent in the acidic medium provided by the hydrochloric acid.

-

Product: this compound hydrochloride (NH₂OH·HCl).

Caption: Logical workflow of W. Lossen's first synthesis of this compound.

Evolution of Industrial Synthesis Methods

Following its discovery, several methods for synthesizing this compound were developed. Industrial production focuses on the reduction of compounds with nitrogen in higher oxidation states, such as nitric oxide (NO) or nitric acid (HNO₃).[6][7] Today, the two most commercially significant methods are the Raschig process and the catalytic hydrogenation of nitric oxide.

The Raschig Process

Developed by German chemist Friedrich Raschig and patented in 1887, the Raschig process remains an important method for this compound production.[8] It involves the reduction of an ammonium (B1175870) nitrite (B80452) solution with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) to form a hydroxylamido-N,N-disulfonate anion, which is then hydrolyzed to yield hydroxylammonium sulfate (B86663).[4][8][9]

The commercial Raschig process is a multi-step procedure:[8][10][11]

-

Ammonium Nitrite Synthesis: An ammonium carbonate solution is reacted with nitrogen oxides (a mixture of NO and NO₂) to produce an alkaline solution of ammonium nitrite (NH₄NO₂).

-

NO + NO₂ + (NH₄)₂CO₃ → 2 NH₄NO₂ + CO₂[11]

-

-

Reduction to Disulfonate: The ammonium nitrite solution is reacted with sulfur dioxide at a temperature of 0 to 5 °C and a pH of 2 to 4.5. This forms the this compound disulfonate intermediate.[10]

-

NH₄NO₂ + 2 SO₂ + NH₃ + H₂O → (NH₄)₂[HON(SO₃)₂][4]

-

-

Hydrolysis: The disulfonate intermediate is hydrolyzed by heating to approximately 100 °C for about one hour to yield the final product, hydroxylammonium sulfate.[3][4][10]

-

(NH₄)₂[HON(SO₃)₂] + 2 H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄[11]

-

The yield based on the starting nitrite is approximately 90%.[10] A significant drawback of this process is the production of a large amount of ammonium sulfate as a byproduct, with about 1.8 kg generated for every kg of caprolactam produced in integrated plants.[10]

Caption: Key stages and materials flow in the industrial Raschig process.

Catalytic Hydrogenation of Nitric Oxide

A leading industrial method for producing this compound involves the catalytic hydrogenation of nitric oxide (NO).[6][12] This process is favored for its efficiency and is used to produce this compound salts, primarily hydroxylammonium sulfate.[4]

This process is typically continuous and involves extensive gas recirculation to improve efficiency.[6][7]

-

Nitric Oxide Generation: High-purity nitric oxide is produced by the catalytic combustion of ammonia with oxygen over a platinum-rhodium catalyst at temperatures exceeding 900 °C.[6]

-

4 NH₃ + 5 O₂ → 4 NO + 6 H₂O[11]

-

-

Catalytic Hydrogenation: The nitric oxide is then reduced with hydrogen (H₂) in the presence of a suspended platinum catalyst on a carbon substrate. The reaction is carried out in dilute sulfuric acid at temperatures below 50 °C.[6][7][10] The catalyst is often selectively poisoned to suppress the formation of ammonia as a side product.[10]

-

2 NO + 3 H₂ + H₂SO₄ → (NH₃OH)₂SO₄[4]

-

-

Product Separation: After the reaction, the catalyst is separated from the solution. The resulting solution contains hydroxylammonium sulfate with a concentration of about 115 g/L.[10]

This method achieves a yield of approximately 90% based on the nitric oxide consumed.[10] It produces less ammonium sulfate byproduct (around 0.8 kg per kg of caprolactam) compared to the Raschig process.[10]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Hydroxylamin – Wikipedia [de.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. chemcess.com [chemcess.com]

- 8. Raschig this compound process - Wikipedia [en.wikipedia.org]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. Production of this compound - Chempedia - LookChem [lookchem.com]

- 11. EP1013643A1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam - Google Patents [patents.google.com]

- 12. britannica.com [britannica.com]

An In-depth Technical Guide to Natural Products Containing the Hydroxylamine Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a rich source of novel chemical scaffolds with significant therapeutic potential. Among the vast diversity of these compounds, those containing the hydroxylamine (B1172632) functional group (R-NH-OH) represent a unique and intriguing class. The presence of the N-O bond imparts distinct physicochemical and biological properties, leading to a range of activities including antibacterial, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of natural products containing the this compound group, with a focus on their isolation, characterization, biosynthesis, and biological activities. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Classes of this compound-Containing Natural Products

Natural products featuring a this compound moiety are structurally diverse and can be broadly categorized based on their chemical scaffolds. These include, but are not limited to, acyclic hydroxylamines, isoxazolidines, 1,2-oxazines, and diketopiperazines.[1] Many of these compounds are metabolites produced by microorganisms such as bacteria (e.g., Streptomyces) and fungi, as well as marine organisms like sponges.[2][3]

Isolation and Purification: Experimental Protocols

The isolation and purification of this compound-containing natural products from their native sources require a systematic approach involving extraction, chromatographic separation, and spectroscopic characterization. The following protocols provide a general framework and specific examples for the isolation of these compounds.

General Workflow for Isolation from Marine Sponges and Fungi

A common workflow for isolating these natural products involves the following steps:

-

Sample Collection and Preparation: The biological material (e.g., marine sponge, fungal culture) is collected and immediately processed to prevent degradation of the target compounds. This typically involves freezing or freeze-drying the sample.

-

Extraction: The dried and powdered material is extracted with an appropriate organic solvent, often starting with a nonpolar solvent and progressively moving to more polar solvents to fractionate the extract based on polarity.

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the individual components. This is a multi-step process that may include:

-

Column Chromatography: Often the first step, using silica (B1680970) gel or other stationary phases to achieve a preliminary separation.

-

Sephadex Chromatography: Useful for separating compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compounds.

-

-

Structure Elucidation: The purified compounds are then structurally characterized using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Detailed Experimental Protocol: Isolation of Diketopiperazines from Streptomyces sp.

This protocol details the isolation of this compound-containing diketopiperazines from a sponge-derived Streptomyces species.[2][4]

1. Fermentation and Extraction:

-

Inoculate spores of Streptomyces sp. into a suitable fermentation medium (e.g., ISP-2 broth).[2]

-

Incubate the culture on a rotary shaker at 28 °C for 15 days.[2]

-

Partition the fermentation broth against ethyl acetate (B1210297).[2]

-

Concentrate the ethyl acetate extract under vacuum to obtain the crude extract.[2]

2. Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate).

-

Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography.[2]

-

Perform final purification using reversed-phase HPLC to yield the pure diketopiperazine derivatives.[5]

3. Structure Elucidation:

-

Determine the molecular formula and fragmentation pattern using High-Resolution Mass Spectrometry (HRMS).[4]

-

Elucidate the planar structure and relative stereochemistry using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).[2][4]

-

Determine the absolute configuration using methods such as Marfey's analysis or by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.[2]

The following diagram illustrates a general experimental workflow for the isolation and characterization of these natural products.

Biosynthesis of the this compound Group

The formation of the this compound functionality in natural products is an enzymatically controlled process. Flavin-dependent N-hydroxylating enzymes play a crucial role in this transformation.[6] These enzymes activate molecular oxygen and transfer it to a primary or secondary amine substrate, leading to the formation of an N-hydroxy compound.[6] Cytochrome P450 enzymes are also known to be involved in the hydroxylation of various natural products.[7][8]

A key step in the biosynthesis of many this compound-containing compounds is the N-hydroxylation of amino acids or their derivatives. For example, in the biosynthesis of certain siderophores, flavin-dependent monooxygenases catalyze the specific N-hydroxylation of ornithine or lysine.[6]

The following diagram illustrates the general enzymatic N-hydroxylation process.

Biological Activities and Mechanisms of Action

Natural products containing the this compound group exhibit a variety of biological activities, with antibacterial and cytotoxic properties being the most prominent.

Antibacterial Activity

Many this compound-containing compounds show potent activity against a range of bacteria, including multidrug-resistant strains. A key mechanism of action for their antibacterial effect is the inhibition of ribonucleotide reductase (RNR).[9] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[9] By inhibiting RNR, these compounds effectively halt bacterial DNA replication and proliferation.[9]

The following diagram illustrates the mechanism of RNR inhibition by this compound-containing compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.

1. Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

-

Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate using broth medium to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

4. Determination of MIC:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxic Activity and Induction of Apoptosis

Several this compound-containing natural products have demonstrated significant cytotoxicity against various cancer cell lines.[10][11] One of the mechanisms underlying their anticancer activity is the induction of apoptosis, or programmed cell death.

The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some natural products can trigger the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.

The following diagram depicts a simplified signaling pathway for apoptosis induction.

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The cytotoxicity of a compound is often expressed as its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. The MTT assay is a colorimetric assay used to determine cell viability.

1. Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of selected this compound-containing natural products.

Table 1: Antibacterial Activity of Selected this compound-Containing Natural Products

| Compound | Source Organism | Target Bacterium | MIC (µg/mL) |

| N-methyl-hydroxylamine | Synthetic | Mycobacterium bovis BCG | 1.9[9] |

| N-methyl-hydroxylamine | Synthetic | Pseudomonas aeruginosa | 14.2[9] |

| Lindgomycin | Lindgomycetaceae family | Staphylococcus aureus (MRSA) | IC50: 5.1 µM[12] |

| Corollosporine | Corollospora maritima | Gram-positive bacteria | - |

Table 2: Cytotoxic Activity of Selected this compound-Containing Natural Products

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) |

| Alteramide A | Alteromonas sp. | P388 lymphocytic leukemia | 0.1 µg/mL[13] |

| Pestalotiopsone F | Pestalotiopsis sp. | L5178Y lymphoma | 9 µg/mL[13] |

| Lagunamide A | Lyngbya majuscule | P388 murine leukemia | 6.4 nM[13] |

| Lagunamide C | Lyngbya majuscule | P388 murine leukemia | 2.1 nM[13] |

| Cordyheptapeptide C | Symploca sp. | MCF-7 (breast cancer) | 3.0[11] |

| Cordyheptapeptide E | Symploca sp. | MCF-7 (breast cancer) | 2.7[14] |

| SZ-685C | Mangrove endophytic fungus | K562 (leukemia) | 1.09[14] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | HeLa (cervical cancer) | 3.09 µg/mL[15] |

Conclusion

Natural products containing the this compound group are a promising class of molecules with significant potential for the development of new therapeutic agents. Their diverse structures and potent biological activities, particularly their antibacterial and cytotoxic effects, make them attractive targets for further investigation. This technical guide has provided a comprehensive overview of the key aspects of these compounds, from their isolation and characterization to their biosynthesis and mechanisms of action. The detailed experimental protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource to facilitate future research and development in this exciting field. Further exploration of the chemical space of this compound-containing natural products is warranted to uncover new scaffolds and to fully exploit their therapeutic potential.

References

- 1. This compound natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives from Endophytic Streptomyces SUK 25 with Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmb.or.kr [jmb.or.kr]

- 6. Flavin-dependent N-hydroxylating enzymes: distribution and application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity of P450 Enzymes in the Biosynthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpums.ac.ir [bpums.ac.ir]

- 12. mdpi.com [mdpi.com]

- 13. Promising Activities of Marine Natural Products against Hematopoietic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]